![molecular formula C₁₆H₂₀N₂O₈ B1139854 trans-3'-Hydroxy Cotinine N-β-D-Glucuronide CAS No. 146275-18-5](/img/no-structure.png)
trans-3'-Hydroxy Cotinine N-β-D-Glucuronide
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Overview
Description
Trans-3'-Hydroxy Cotinine N-β-D-Glucuronide (trans-3'-OH-CN-Gluc) is a metabolite of cotinine, an alkaloid found in the tobacco plant. Cotinine is the major metabolite of nicotine, the primary psychoactive ingredient in cigarettes. Trans-3'-OH-CN-Gluc is a glucuronide conjugate of cotinine, and is formed in the body as a result of glucuronidation of cotinine. Trans-3'-OH-CN-Gluc is a major metabolite of cotinine in humans, and is found in the urine and plasma of smokers.
Scientific Research Applications
Biomarker for Tobacco Smoke Exposure (TSE)
Trans-3’-Hydroxy Cotinine (3HC) and cotinine (COT) are biomarkers for tobacco smoke exposure (TSE) . They are used to assess the associations of TSE with sociodemographics and TSE patterns in children who live with smokers .
Indicator of CYP2A6 Activity
The 3HC/COT ratio is a marker of CYP2A6 activity . CYP2A6 is an enzyme that metabolizes nicotine .
Study of Racial and Age-Related Differences in TSE
The 3HC/COT ratio can indicate racial and age-related differences in TSE . For example, non-Hispanic Black children and younger children are likely to have slower nicotine metabolism .
Sensitive Biomarker of Low-Level Nicotine Exposure
3HC may be a more sensitive biomarker of low-level nicotine exposure compared to COT . When compared to urinary COT, urinary 3HC is 2–4 times more concentrated and has a similar half-life when generated from COT .
Correlation with Nicotine Clearance
The ratio of 3HC to cotinine, termed the nicotine metabolite ratio, correlates with nicotine clearance from the body .
Development of Pharmacological Intervention Strategies
This measure of nicotine metabolism has been used to develop pharmacological intervention strategies for smoking cessation .
Mechanism of Action
Target of Action
Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is a metabolite of nicotine, which is primarily metabolized in the liver . The primary target of this compound is the enzyme Cytochrome P450 2A6 (CYP2A6) , which plays a crucial role in the metabolism of nicotine .
Mode of Action
Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is formed through the metabolic processes of oxidation, hydroxylation, N-demethylation, and conjugation with glucuronic acid . The compound interacts with its target, CYP2A6, facilitating the metabolism of nicotine to cotinine .
Biochemical Pathways
The biochemical pathway involves the metabolism of nicotine to cotinine, primarily by C-oxidation . Cotinine is then metabolized by hydroxylation to form trans-3’-Hydroxy Cotinine, which is further metabolized by O-glucuronidation to form Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide .
Pharmacokinetics
The pharmacokinetics of Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is closely related to the metabolism of nicotine. Cotinine, from which Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is derived, has a longer metabolic half-life compared to 3HC (16 hours vs. 5 hours) . The ratio of 3HC to cotinine, termed the nicotine metabolite ratio, correlates with nicotine clearance from the body and is used as a biomarker of CYP2A6 activity .
Result of Action
The formation of Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is a result of the body’s attempt to metabolize and eliminate nicotine. This compound is a human urinary metabolite and a human xenobiotic metabolite , indicating that it is excreted in the urine following the metabolism of nicotine.
Action Environment
The action of Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is influenced by environmental factors such as the presence of nicotine and the activity of the CYP2A6 enzyme . The metabolism of nicotine, and thus the formation of Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide, can be affected by factors such as genetic variations in the CYP2A6 enzyme, smoking behavior, and exposure to secondhand smoke .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for trans-3'-Hydroxy Cotinine N-β-D-Glucuronide involves the conversion of trans-3'-Hydroxy Cotinine to its glucuronide form through a glucuronidation reaction.", "Starting Materials": [ "trans-3'-Hydroxy Cotinine", "β-D-Glucuronic acid", "N,N'-Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Activation of β-D-Glucuronic acid by DCC and DMAP in DMF to form the active ester intermediate.", "Step 2: Addition of trans-3'-Hydroxy Cotinine to the active ester intermediate in DMF to form the trans-3'-Hydroxy Cotinine N-β-D-Glucuronide intermediate.", "Step 3: Purification of the intermediate by column chromatography using DCM and diethyl ether as eluents.", "Step 4: Hydrolysis of the intermediate using NaHCO3 to form trans-3'-Hydroxy Cotinine N-β-D-Glucuronide.", "Step 5: Purification of the final product by column chromatography using DCM and diethyl ether as eluents.", "Step 6: Drying of the final product using anhydrous MgSO4.", "Step 7: Characterization of the final product using various spectroscopic techniques." ] } | |
CAS RN |
146275-18-5 |
Product Name |
trans-3'-Hydroxy Cotinine N-β-D-Glucuronide |
Molecular Formula |
C₁₆H₂₀N₂O₈ |
Molecular Weight |
368.34 |
synonyms |
1-β-D-Glucopyranuronosyl-3-[(2S,4R)-4-hydroxy-1-methyl-5-oxo-2-pyrrolidinyl]pyridinium Inner Salt; trans-3’-Hydroxycotinine-N-glucuronide; |
Origin of Product |
United States |
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